molecular formula C15H25NO B1328783 4-((Dimethylamino)methyl)-2,6-diisopropylphenol CAS No. 4918-95-0

4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Cat. No.: B1328783
CAS No.: 4918-95-0
M. Wt: 235.36 g/mol
InChI Key: DEYFSRVIHDNQHT-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is an organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a phenol ring substituted with two isopropyl groups. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable substance in scientific research and industrial applications.

Mechanism of Action

Target of Action

It seems to be structurally related to 4-dimethylaminopyridine (dmap) . DMAP is a derivative of pyridine and is known for its basicity, which is due to the resonance stabilization from the dimethylamino substituent . This suggests that the compound may also interact with similar targets.

Mode of Action

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It’s likely that our compound may also act as a nucleophilic catalyst, facilitating various chemical reactions.

Biochemical Pathways

Dmap and related structures are widely used as nucleophilic catalysts in various organic transformations . This suggests that our compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The related compound dmap is a solid white compound , which suggests that our compound may have similar physical properties affecting its bioavailability.

Result of Action

Given its structural similarity to dmap, it’s plausible that it may have similar effects, acting as a catalyst in various chemical reactions .

Action Environment

It’s worth noting that the related compound dmap has been found to have a significant impact of temperature on its protonation degree , suggesting that temperature could also influence the action of our compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol typically involves the reaction of 2,6-diisopropylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium hydroxide. The process involves the formation of a Mannich base, where the dimethylamino group is introduced to the phenol ring through a Mannich reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, with careful control of temperature, pressure, and reactant concentrations. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-2,6-diisopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized phenol derivatives, reduced amines or alcohols, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((Dimethylamino)methyl)-2,6-diisopropylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Mannich bases and other substituted phenol derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.

    4-Dimethylaminophenol: Known for its use in the synthesis of dyes and pigments.

    2,6-Diisopropylphenol (Propofol): A widely used anesthetic agent.

Uniqueness

4-((Dimethylamino)methyl)-2,6-diisopropylphenol is unique due to its combination of a dimethylamino group and a phenol ring with isopropyl substitutions. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its significance compared to similar compounds.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYFSRVIHDNQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197701
Record name p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4918-95-0
Record name p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4918-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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